molecular formula C7H7F3N2O B13105853 4-Ethoxy-2-(trifluoromethyl)pyrimidine

4-Ethoxy-2-(trifluoromethyl)pyrimidine

Cat. No.: B13105853
M. Wt: 192.14 g/mol
InChI Key: RWWKHVSHGPUIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-(trifluoromethyl)pyrimidine typically involves the reaction of ethoxy-substituted pyrimidines with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced to the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Trifluoromethyl iodide (CF₃I) with bases like potassium carbonate (K₂CO₃).

Major Products Formed:

    Oxidation: Pyrimidine oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the electron-withdrawing effect of the trifluoromethyl group, can modulate the compound’s binding affinity to its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

    2-(Trifluoromethyl)pyrimidine: Lacks the ethoxy group but shares the trifluoromethyl group, making it less lipophilic.

    4-Methoxy-2-(trifluoromethyl)pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.

    4-Ethoxy-6-(trifluoromethyl)pyrimidine: Positional isomer with the trifluoromethyl group at the 6-position, leading to different chemical properties.

Uniqueness: 4-Ethoxy-2-(trifluoromethyl)pyrimidine is unique due to the combined presence of the ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

4-ethoxy-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H7F3N2O/c1-2-13-5-3-4-11-6(12-5)7(8,9)10/h3-4H,2H2,1H3

InChI Key

RWWKHVSHGPUIBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.